4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is the condensation of pyrazolo[1,5-a]pyrimidine derivatives with piperazine and morpholine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and enzymatic inhibitory activities, making it a candidate for drug development.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) and other advanced materials .
Mechanism of Action
The mechanism of action of 4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and exhibit similar properties.
BODIPYs: Another class of fluorophores with comparable photophysical properties but different structural features
Uniqueness
4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine stands out due to its combination of a pyrazolo[1,5-a]pyrimidine core with piperazine and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H24N8O |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[4-methyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H24N8O/c1-15-14-18(23-19(21-15)26-10-12-28-13-11-26)25-8-6-24(7-9-25)16-3-5-27-17(22-16)2-4-20-27/h2-5,14H,6-13H2,1H3 |
InChI Key |
IRBRZYGPZPKUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=NN5C=C4 |
Origin of Product |
United States |
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